

# N-Desmethyl Osimertinib-d5: A Comprehensive Technical Guide to the Metabolite of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-desmethyl osimertinib, a primary active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib. The deuterated form, N-desmethyl osimertinib-d5, is a critical tool in the bioanalysis of this significant metabolite. This document will cover the metabolism of osimertinib, the pharmacokinetics of its N-desmethyl metabolites, detailed experimental protocols for their quantification, and the signaling pathways involved. The term "dosimertinib" is recognized as a deuterated analogue of osimertinib, designed to have an altered metabolic profile.

# Metabolism of Osimertinib to N-Desmethyl Metabolites

Osimertinib undergoes extensive metabolism, primarily through oxidation and dealkylation. The main metabolic pathways involve the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme responsible for its disposition.[1] However, CYP1A1 has also been identified as a novel pathway for osimertinib metabolism.[2][3]

Two major pharmacologically active N-desmethyl metabolites have been identified in plasma:

- AZ5104 (N-desmethyl osimertinib)
- AZ7550 (N-desmethyl osimertinib)



These metabolites are formed via N-demethylation at two different positions on the osimertinib molecule.[4] Both AZ5104 and AZ7550 are pharmacologically active, with AZ5104 being more potent against both mutant and wild-type EGFR than the parent drug, while AZ7550 has a comparable potency and selectivity profile to osimertinib.[5]

The deuterated version of osimertinib, known as dosimertinib, was developed to alter its pharmacokinetic properties. Deuteration at specific metabolic sites can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[4][6] Studies on a deuterated form of osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the metabolic pathway that produces the AZ5104 metabolite, leading to a decrease in its plasma concentration and a corresponding increase in the systemic exposure (AUC) and peak concentration (Cmax) of the parent drug in both rats and humans.[4]



Click to download full resolution via product page

Metabolic pathway of osimertinib.

### **Quantitative Data Presentation**

The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolites, AZ5104 and AZ7550, have been characterized in various studies. The following tables summarize key quantitative data.



Table 1: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Normal vs. Severe Renal Impairment[7]

| Analyte       | Pharmacokinetic<br>Parameter | Normal Renal<br>Function (n=8) | Severe Renal<br>Impairment (n=7) |
|---------------|------------------------------|--------------------------------|----------------------------------|
| Osimertinib   | AUC (nmol/L·h)               | 11,070 (87.5% GCV)             | 20,460 (69.4% GCV)               |
| Cmax (nmol/L) | 215.1 (90.3% GCV)            | 255.4 (64.5% GCV)              |                                  |
| AZ5104        | AUC (nmol/L·h)               | 1,200 (88.6% GCV)              | 2,130 (74.4% GCV)                |
| Cmax (nmol/L) | 21.0 (88.9% GCV)             | 33.6 (69.6% GCV)               |                                  |
| AZ7550        | AUC (nmol/L·h)               | 1,160 (89.0% GCV)              | 2,050 (73.7% GCV)                |
| Cmax (nmol/L) | 19.8 (89.3% GCV)             | 31.4 (69.2% GCV)               |                                  |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; GCV: Geometric coefficient of variation.

Table 2: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in Patients with Varying Hepatic Function[8]



| Analyte     | Pharmacokinet<br>ic Parameter | Normal<br>Hepatic<br>Function<br>(n=10) | Mild Hepatic<br>Impairment<br>(n=7) | Moderate<br>Hepatic<br>Impairment<br>(n=5) |
|-------------|-------------------------------|-----------------------------------------|-------------------------------------|--------------------------------------------|
| Osimertinib | AUC (nM·h)                    | 15,780 (38%<br>GCV)                     | 9,983 (36%<br>GCV)                  | 10,790 (22%<br>GCV)                        |
| Cmax (nM)   | 291.8 (45%<br>GCV)            | 150.1 (37%<br>GCV)                      | 177.1 (41%<br>GCV)                  |                                            |
| AZ5104      | AUC (nM·h)                    | 1,740 (37%<br>GCV)                      | 1,173 (33%<br>GCV)                  | 1,228 (20%<br>GCV)                         |
| Cmax (nM)   | 28.1 (43% GCV)                | 17.5 (34% GCV)                          | 19.3 (33% GCV)                      |                                            |
| AZ7550      | AUC (nM·h)                    | 1,691 (37%<br>GCV)                      | 1,128 (31%<br>GCV)                  | 1,189 (21%<br>GCV)                         |
| Cmax (nM)   | 27.2 (43% GCV)                | 16.9 (31% GCV)                          | 18.5 (34% GCV)                      |                                            |

Table 3: Metabolite-to-Parent Drug Ratios



| Study Population                         | Metabolite   | Ratio to Parent<br>(Osimertinib) | Reference |
|------------------------------------------|--------------|----------------------------------|-----------|
| Patients with Severe<br>Renal Impairment | AZ5104 (AUC) | ~10.4%                           | [7]       |
| AZ7550 (AUC)                             | ~10.0%       | [7]                              |           |
| Patients with Normal<br>Renal Function   | AZ5104 (AUC) | ~10.8%                           | [7]       |
| AZ7550 (AUC)                             | ~10.5%       | [7]                              |           |
| At steady state (general population)     | AZ5104 (AUC) | ~10%                             | [5]       |
| AZ7550 (AUC)                             | ~10%         | [5]                              |           |
| SCID Mice (5 mg/kg dose)                 | AZ5104 (AUC) | 21-44%                           | [9]       |
| AZ7550 (AUC)                             | 24-34%       | [9]                              |           |

## **Experimental Protocols**

The quantification of osimertinib and its N-desmethyl metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as N-desmethyl osimertinib-d5, is crucial for accurate quantification.

## Protocol for Quantification of Osimertinib and N-Desmethyl Metabolites in Human Plasma

This protocol is a composite based on several published methods.[10][11][12][13]

- 1. Sample Preparation (Protein Precipitation)
- To 50  $\mu$ L of human plasma, add 150  $\mu$ L of a solution of the internal standard (e.g., [13C,2H3]-osimertinib) in methanol or acetonitrile to precipitate proteins.



- Vortex the mixture for approximately 2 minutes.
- Centrifuge at high speed (e.g., 11,300 x g) for 5 minutes.
- Transfer the supernatant to a new vial for analysis. For some methods, a dilution step with water is performed to ensure compatibility with the mobile phase.
- 2. Liquid Chromatography
- LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
- Column: A reverse-phase C18 column (e.g., Kinetex EVO C18,  $2.1 \times 150$  mm,  $2.6 \mu m$  or Agilent Zorbax SB-C18,  $150 \text{ mm} \times 4.6 \text{ mm}$ ,  $5 \mu m$ ).[10][11]
- Mobile Phase: A gradient elution is typically used.
  - Mobile Phase A: 0.1% or 0.2% formic acid in water.[10]
  - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.[10]
- Injection Volume: 1-10 μL.
- 3. Mass Spectrometry
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10][11]
- Detection: Multiple reaction monitoring (MRM) is used to monitor the specific parent-toproduct ion transitions for each analyte and the internal standard.
  - Osimertinib: m/z 500.1 → 72.2[13]
  - AZ5104 and AZ7550: Specific transitions for these metabolites would be determined during method development.







• Source Parameters (Example):[10]

o Capillary voltage: 4 kV

Cone voltage: 35 V

Desolvation temperature: 400°C

Desolvation gas flow: 1,200 L/h

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. [13][14]





Click to download full resolution via product page

Bioanalytical workflow for osimertinib.



## **Signaling Pathways**

Osimertinib is a potent and selective inhibitor of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[15] By irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, osimertinib blocks the downstream signaling pathways that drive cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[15] The active metabolites, including N-desmethyl osimertinib, also contribute to the inhibition of these pathways.





Click to download full resolution via product page

EGFR signaling pathway inhibition.



### Conclusion

N-desmethyl osimertinib is a crucial, pharmacologically active metabolite of osimertinib. Understanding its formation, pharmacokinetic profile, and biological activity is essential for a complete picture of osimertinib's pharmacology. The use of deuterated standards like N-desmethyl osimertinib-d5 is indispensable for the accurate bioanalytical quantification required in clinical and preclinical research. This guide provides a foundational overview for professionals in the field of drug development and oncology research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Influence of CYP3A4 Genetic Polymorphism and Proton Pump Inhibitors on Osimertinib Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolism and pharmacokinetic study of deuterated osimertinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and dose-finding study of osimertinib in patients with impaired renal function and low body weight PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. A multicenter, phase I, pharmacokinetic study of osimertinib in cancer patients with normal renal function or severe renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study of Osimertinib in Cancer Patients with Mild or Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage -



PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS [mdpi.com]
- 14. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Desmethyl Osimertinib-d5: A Comprehensive Technical Guide to the Metabolite of Osimertinib]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b15140261#n-desmethyl-dosimertinib-d5-as-a-metabolite-of-dosimertinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com